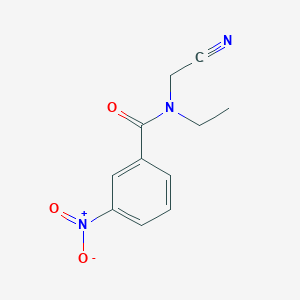

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide

Description

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the benzene ring, an ethyl group, and a cyanomethyl group attached to the nitrogen atom.

Properties

IUPAC Name |

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-13(7-6-12)11(15)9-4-3-5-10(8-9)14(16)17/h3-5,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPAQBUHCLTFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-3-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. This intermediate is then reacted with N-ethyl-N-cyanomethylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of N-(cyanomethyl)-N-ethyl-3-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

Reduction: N-(cyanomethyl)-N-ethyl-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and N-ethyl-N-cyanomethylamine.

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanomethyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

A comparative analysis of substituent effects on physicochemical properties is summarized in Table 1.

Table 1: Substituent Effects on Key Properties

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The nitro group in all compounds enhances electrophilicity, but additional substituents like Cl (electron-withdrawing) or ethoxy (electron-donating in ) modulate reactivity.

- Steric Effects: Bulky groups like benzyl () reduce accessibility to the amide nitrogen, whereas the compact cyanomethyl group minimizes steric hindrance, favoring coordination in catalytic reactions.

Metal-Catalyzed C–H Functionalization

- N-(cyanomethyl)-N-ethyl-3-nitrobenzamide: The cyanomethyl group may act as a directing group, similar to the hydroxy-dimethylethyl group in , facilitating regioselective C–H activation.

Stability and Byproduct Formation

Spectroscopic Distinctions

- IR Spectroscopy: The presence of a cyanomethyl group in the target compound is confirmed by a sharp C≡N stretch at ~2250 cm⁻¹, absent in analogs like N-benzyl derivatives .

- NMR Spectroscopy : Ethyl groups in the target compound produce triplet signals (~1.2 ppm for CH₃), whereas benzyl groups in show characteristic aromatic multiplet peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.